Tetrahydronorethindrone

説明

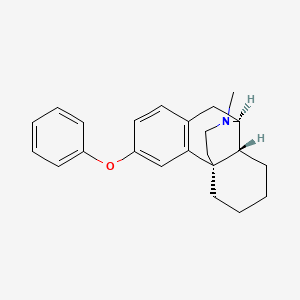

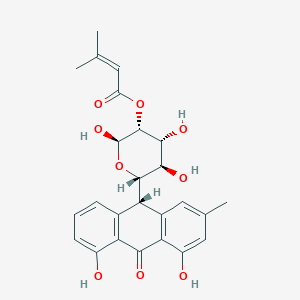

Tetrahydronorethindrone (THN) is a synthetic steroid hormone and is derived from norethindrone, which is a progestin medication used for birth control. THN is a potent progestin that has been used in scientific research for various applications.

科学的研究の応用

Cardiovascular and Vascular Remodeling

Tetrandrine, an alkaloid from the Chinese herb Radix of Stephaniae tetrandrae S Moore, shows significant effects on cardiovascular and vascular remodeling. It has been effective in reversing remodeling in hypertensive rats, impacting parameters like blood pressure, ventricular weight, and vascular thickness. Tetrandrine also influences calcium dynamics in myocardium and vessels, improving hemodynamic changes, and inhibiting vascular smooth muscle cell proliferation (Rao, 2002).

Phytotherapeutic Potential

The synergistic contributions of various phytocannabinoids, including tetrahydrocannabivarin, to cannabis pharmacology have been highlighted. The phytocannabinoid-terpenoid interactions show potential therapeutic effects in conditions such as pain, inflammation, depression, and epilepsy (Russo, 2011).

Antihypertensive and Vasodilatory Properties

Tetrandrine and related alkaloids from medicinal herbs have demonstrated antihypertensive action, primarily due to vasodilatory properties. They inhibit vascular contraction induced by various agents, modulate calcium influx, and exhibit effects on tissue structures, such as the heart and blood vessels (Kwan & Achike, 2002).

Blocking Calcium Channels

Tetrandrine is recognized as a blocker of voltage-activated, L-type, and T-type Ca2+ channels in various cell types. Its role in treating cardiovascular diseases, such as hypertension and arrhythmia, is primarily attributed to its blocking of these channels (Wang & Lemos, 1994).

Rheumatoid Arthritis Treatment

In studies related to rheumatoid arthritis, tetrandrine has shown promising results in restoring the balance between Th17 and Treg cells. Its interaction with the aryl hydrocarbon receptor plays a crucial role in its anti-arthritis efficacy (Yuan et al., 2016).

Nonantibiotic Properties

Tetracyclines, including tetrandrine, have been researched for their nonantibiotic properties affecting various biological processes. They have potential therapeutic effects in diseases like rosacea, cancer metastasis, and autoimmune disorders (Sapadin & Fleischmajer, 2006).

Immunosuppression in Peripheral Blood T Cells

Tetrandrine has demonstrated immunosuppressive effects by inhibiting NF-κB DNA-binding activities in human peripheral blood T cells. It effectively suppresses cytokine production and proliferation of these cells (Ho et al., 2004).

Inhibition of Aromatase Activity

5 alpha-Dihydronorethindrone, a metabolite of norethindrone, significantly inhibits human placental and uterine leiomyoma microsomal aromatase without influencing other steroid synthetases, suggesting its potential as an aromatase inhibitor (Yamamoto et al., 1994).

Cardiac Hypertrophy Disruption

Tetrandrine has been found to disrupt reactive oxygen species-dependent ERK1/2 signalling, thereby blocking cardiac hypertrophy. This study highlights its potential in treating cardiovascular diseases such as hypertension and arrhythmia (Shen et al., 2010).

特性

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15+,16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZKJQFRFZZCW-VIVHBNLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydronorethindrone | |

CAS RN |

25796-09-2 | |

| Record name | Tetrahydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17.ALPHA.-ETHYNYL-5.BETA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5AMZ23GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[3,2-d]pyrimidine](/img/structure/B1256433.png)

![(1R,2R,3R,4E,6E,10S,12E,14E,17R,18R)-10-[(2S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B1256435.png)

![(3R,3aR,7aR)-3-[4-(4-acetylphenyl)-2-fluorophenyl]-7a-methyl-2-(phenylmethyl)-3,3a,6,7-tetrahydroisoindol-1-one](/img/structure/B1256437.png)

![5-[(3-Phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole](/img/structure/B1256442.png)

![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)